
Azane;3-methylbut-2-enyl phosphono hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azane;3-methylbut-2-enyl phosphono hydrogen phosphate is a chemical compound with the molecular formula C5H12O7P2This compound is a derivative of phosphoric acid and is involved in various biochemical pathways, particularly in the synthesis of isoprenoids, which are essential components in many biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylbut-2-enyl phosphono hydrogen phosphate typically involves the reaction of 3-methylbut-2-en-1-ol with phosphoric acid derivatives. One common method is the phosphorylation of 3-methylbut-2-en-1-ol using phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 3-methylbut-2-enyl phosphono hydrogen phosphate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
3-methylbut-2-enyl phosphono hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into phosphonates.
Substitution: It can undergo nucleophilic substitution reactions where the phosphono group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphonates, and substituted phosphono derivatives. These products have various applications in chemical synthesis and industrial processes .
Scientific Research Applications
3-methylbut-2-enyl phosphono hydrogen phosphate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound plays a role in the biosynthesis of isoprenoids, which are vital for cell membrane integrity and signaling pathways.
Medicine: It is investigated for its potential use in drug development, particularly in targeting metabolic pathways in diseases such as cancer and infectious diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-methylbut-2-enyl phosphono hydrogen phosphate involves its role as an intermediate in the methylerythritol phosphate (MEP) pathway. This pathway is responsible for the biosynthesis of isoprenoids. The compound is converted into isopentenyl diphosphate and dimethylallyl diphosphate by the enzyme 4-hydroxy-3-methylbut-2-enyl diphosphate reductase. These products are then used in the synthesis of various isoprenoids, which are essential for cellular functions .
Comparison with Similar Compounds
Similar Compounds
Isopentenyl diphosphate: A key intermediate in the MEP pathway, similar in structure and function to 3-methylbut-2-enyl phosphono hydrogen phosphate.
Dimethylallyl diphosphate: Another intermediate in the MEP pathway, involved in the synthesis of isoprenoids.
Uniqueness
3-methylbut-2-enyl phosphono hydrogen phosphate is unique due to its specific role in the MEP pathway and its involvement in the biosynthesis of a wide range of isoprenoids. Its ability to undergo various chemical reactions also makes it a versatile compound in chemical synthesis and industrial applications .
Properties
Molecular Formula |
C5H15NO7P2 |
|---|---|
Molecular Weight |
263.12 g/mol |
IUPAC Name |
azane;3-methylbut-2-enyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C5H12O7P2.H3N/c1-5(2)3-4-11-14(9,10)12-13(6,7)8;/h3H,4H2,1-2H3,(H,9,10)(H2,6,7,8);1H3 |
InChI Key |
DPJANMSJRVSJKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOP(=O)(O)OP(=O)(O)O)C.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(19S)-8-[(dimethylamino)methyl]-12-ethoxy-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B13414878.png)
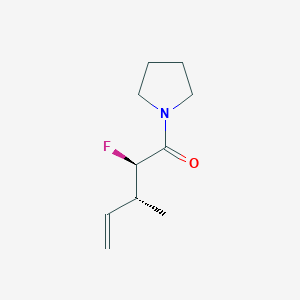
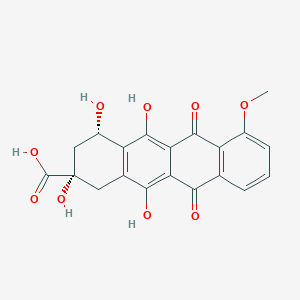
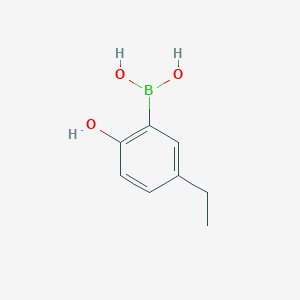
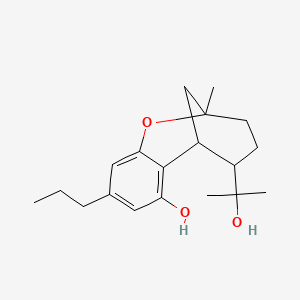
![(E)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]pent-2-enoic acid](/img/structure/B13414905.png)
![N''-[(1S,2S,3R,4S,5S,6R)-3-[(diaminomethylidene)amino]-4-{[(2R,3R,4R,5S)-3-{[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy}-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy}-2,5,6-trihydroxycyclohexyl]guanidine; sulfuric acid](/img/structure/B13414923.png)
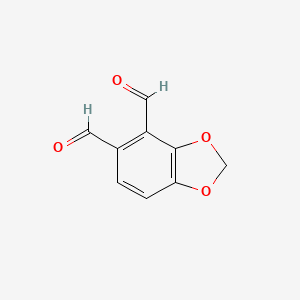
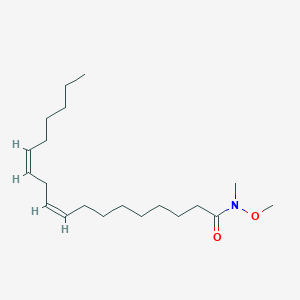
![4-[(2S,3S)-2-methyl-6-[(E)-prop-1-enyl]-2,3-dihydro-1,4-benzodioxin-3-yl]benzene-1,3-diol](/img/structure/B13414956.png)
![3-({3-[(4-Aminobutyl)amino]propyl}amino)propanenitrile](/img/structure/B13414968.png)

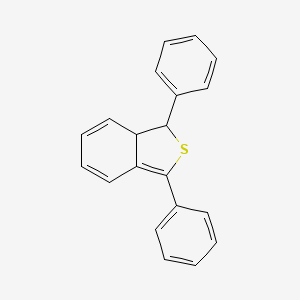
![Phosphonic acid, [[[2-[methyl(methylsulfonyl)amino]-2-oxoethyl]amino]methyl]-](/img/structure/B13414981.png)
